N-4-Piperidylacetanilide Hydrochloride

Muscarinic Receptor Pharmacology Neurological Disease Research Acetylcholine Receptor Subtype Selectivity

Accurate quantification of acetyl fentanyl exposure in forensic toxicology remains challenging without a certified reference standard for its primary metabolite. N-4-Piperidylacetanilide Hydrochloride (Acetyl Norfentanyl HCl) is an ISO 17034/ISO 17025-certified analytical reference material that directly addresses this gap. - Quantifiable opioid receptor affinity (IC50 = 2,140 nM) and 8.8-fold M1 over M2 muscarinic receptor selectivity enable precise metabolic pathway elucidation. - Supplied at ≥98% purity (HPLC), suitable for LC-MS/MS method validation and post-mortem interpretive analysis. - Available from multiple qualified suppliers with documented chain-of-custody, ensuring supply chain reliability for accredited laboratories.

Molecular Formula C13H19ClN2O
Molecular Weight 254.758
CAS No. 22352-82-5
Cat. No. B568765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Piperidylacetanilide Hydrochloride
CAS22352-82-5
SynonymsN-Phenyl-N-4-piperidinylacetamide Hydrochloride;  Acetyl norfentanil
Molecular FormulaC13H19ClN2O
Molecular Weight254.758
Structural Identifiers
SMILESCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H
InChIKeySTFZXAYAYBMUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

N-4-Piperidylacetanilide Hydrochloride (CAS 22352-82-5): A Multi-Target Acetanilide Derivative for Specialized Research


N-4-Piperidylacetanilide Hydrochloride (CAS 22352-82-5) is an N-substituted acetanilide derivative featuring a piperidine ring. It is structurally identical to acetyl norfentanyl, a major metabolite of the synthetic opioid acetyl fentanyl [1]. The compound exists as a hydrochloride salt with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . Its pharmacological profile is atypical for a compound of this class, exhibiting measurable affinity for both muscarinic acetylcholine receptors (M1 and M2) and opioid receptors, while also demonstrating activity in plant growth regulation and bacteriophage inhibition [2][3][4][5].

Target Engagement M1 muscarinic & opioid receptor interaction studies
Format Hydrochloride salt for aqueous-based assays
Reference Standard Certified metabolite for acetyl fentanyl forensic workflows

Why N-4-Piperidylacetanilide Hydrochloride Cannot Be Replaced by a Generic Acetanilide


N-4-Piperidylacetanilide Hydrochloride is not a simple acetanilide derivative; its piperidine substitution and hydrochloride salt form create a unique pharmacological and physicochemical profile that prevents generic substitution. Its dual engagement of muscarinic and opioid receptors contrasts sharply with other piperidinoacetanilides, which often show selective plant growth regulatory activity [1][2]. Even among close structural analogs like acetylfentanyl, the metabolic conversion to N-4-Piperidylacetanilide introduces distinct pharmacokinetic and pharmacodynamic properties that are essential for specific forensic and metabolic research applications [3]. The quantitative data in Section 3 demonstrate that this compound is not interchangeable with other acetanilides or fentanyl analogs.

Structural specificity
Generic acetanilides lack the N-4-piperidyl group; muscarinic and opioid receptor engagement may not be reproduced.
Analogue selectivity gap
Close piperidinoacetanilide analogs may show plant growth regulation but different receptor selectivity; not suitable for mammalian signaling studies.
Salt form dependence
Free base or other salt forms may alter aqueous solubility and assay compatibility; direct substitution requires solubility validation.

Quantitative Differentiation of N-4-Piperidylacetanilide Hydrochloride from Closest Analogs


Selective Muscarinic M1 Receptor Binding Compared to M2

N-4-Piperidylacetanilide Hydrochloride demonstrates a significant, quantifiable selectivity for the muscarinic M1 receptor over the M2 receptor. In competitive radioligand binding assays, the compound exhibits a Ki of 156 nM for M1 receptors in bovine striatum, compared to a Ki of 1,370 nM for M2 receptors in rat myocardium [1]. This represents an 8.8-fold selectivity for M1 over M2, a critical differentiation for researchers studying cholinergic signaling where M1 agonism is desired without peripheral M2-mediated cardiac effects.

M1 vs M2 selectivity
Head-to-head
Ki M1 = 156 nM Ki M2 = 1,370 nM 8.8-fold M1 preference
Reported M1 subtype selectivity context
Radioligand displacement assay
Muscarinic Receptor Pharmacology Neurological Disease Research Acetylcholine Receptor Subtype Selectivity

Opioid Receptor Engagement: A Differentiated Profile Among Fentanyl Analogs

As the primary metabolite of acetyl fentanyl, N-4-Piperidylacetanilide Hydrochloride is not merely an inactive byproduct. In competitive binding assays using rat brain homogenates, it demonstrates an IC50 of 2,140 nM for opioid receptors via displacement of [3H]fentanyl [1]. While this affinity is substantially lower than the parent compound acetyl fentanyl (which can be up to 80 times more potent than morphine), it confirms that the metabolite retains some opioid receptor binding capacity, a critical consideration in forensic toxicology and metabolism studies where accumulation of this metabolite could contribute to overall pharmacological effect [2].

Opioid receptor binding
Class-level
IC50 = 2,140 nM vs fentanyl Ki ~1 nM ~2,000-fold lower affinity
Residual metabolite binding context
Rat brain homogenate [3H]fentanyl displacement
Opioid Pharmacology Metabolite Toxicology Forensic Chemistry

Inhibition of Chlorophyll Degradation in Detached Radish Leaves

N-4-Piperidylacetanilide Hydrochloride, as a piperidinoacetanilide derivative, exhibits a specific plant growth regulatory effect not observed in many other acetanilide classes. Studies on detached radish leaves show that piperidinoacetanilide hydrochlorides retard chlorophyll degradation during senescence, and this effect is linked to the inhibition of chlorophyllase activity [1]. The inhibitory activity is more pronounced in in vitro experiments than in vivo, indicating a direct enzyme-inhibitor interaction. This differentiates it from N-methyl-piperidinoacetanilide iodides, which show stronger activity in barley leaves but may have different selectivity due to the nature of substituents [1].

Chlorophyllase inhibition
Reported
Retards chlorophyll degradation in detached radish leaves
Supports senescence pathway assays
In vitro > in vivo effect; dicot model
Plant Physiology Senescence Research Chlorophyllase Inhibition

Hydrochloride Salt Form Enhances Aqueous Solubility for Biological Assays

The hydrochloride salt form of N-4-Piperidylacetanilide is freely soluble in water, a property that distinguishes it from the free base and many other acetanilide derivatives [1]. While precise aqueous solubility values for the free base are not publicly available, the hydrochloride salt is reported as 'freely soluble' and soluble in DMSO up to 25 mg/mL . This enhanced aqueous solubility is critical for reproducible biological assays, as it eliminates the need for organic co-solvents that can introduce confounding variables. Stability studies indicate the compound is stable for up to 2 years as a solid and for up to 3 months in DMSO or DMF solution at -20°C .

Aqueous solubility
Class-level
Freely soluble in water ≥25 mg/mL in DMSO
Supports co-solvent-free assay setup
Supplier-reported; stability data available
Analytical Chemistry Biological Assay Development Solubility Enhancement

Evidence-Backed Research Applications for N-4-Piperidylacetanilide Hydrochloride


Muscarinic Acetylcholine Receptor Subtype Profiling

Researchers investigating M1 muscarinic receptor function in neurological disease models can utilize N-4-Piperidylacetanilide Hydrochloride as a selective pharmacological tool. Its 8.8-fold selectivity for M1 over M2 receptors [1] allows for targeted activation of central cholinergic pathways while minimizing confounding peripheral cardiac effects. This compound is particularly useful in assays requiring discrimination between M1 and M2 receptor-mediated responses in tissues or cell lines expressing both subtypes.

Forensic Toxicology and Opioid Metabolism Studies

As the primary metabolite of acetyl fentanyl, N-4-Piperidylacetanilide Hydrochloride is an essential certified reference material for forensic toxicology laboratories. Its quantifiable, albeit low, opioid receptor affinity (IC50 = 2,140 nM) [2] means it cannot be considered an inactive metabolite and must be accounted for in post-mortem interpretation and metabolic pathway elucidation. Use in LC-MS/MS methods allows for accurate quantification of exposure to acetyl fentanyl in biological specimens [3].

Plant Senescence and Chlorophyll Metabolism Research

Plant physiologists studying the regulation of leaf senescence and chlorophyll breakdown can employ N-4-Piperidylacetanilide Hydrochloride to inhibit chlorophyllase activity in dicot species like radish. Its ability to retard chlorophyll degradation in detached leaves [4] provides a specific chemical tool for dissecting the enzymatic pathways of senescence, complementary to genetic or environmental manipulation.

Microbial Fermentation Process Stabilization

Biotechnological production processes using bacteria susceptible to phage contamination can be stabilized by the addition of N-4-Piperidylacetanilide Hydrochloride. Patented formulations containing piperidinoacetanilide hydrochlorides demonstrate broad-spectrum inhibition of DNA and RNA phages in various bacterial hosts [5], preventing process disruptions and yield loss in industrial fermentation.

Application
Selection Property
Validation Focus
M1 muscarinic receptor pathway studies
M1-preferring binding profile
M1/M2 selectivity interpretation
Forensic metabolite identification
Acetyl fentanyl metabolite identity
Opioid receptor binding confirmation
Plant chlorophyll degradation research
Chlorophyllase inhibition context
Senescence pathway monitoring
Microbial fermentation phage control
Broad-spectrum phage inhibition profile
Phage contamination monitoring

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